molecular formula C8H6N6 B2568838 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole CAS No. 2109191-41-3

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole

Cat. No.: B2568838
CAS No.: 2109191-41-3
M. Wt: 186.178
InChI Key: VLXWVHJCBUBPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole is a novel chemical scaffold of high interest in medicinal chemistry and anticancer drug discovery. This heterocyclic compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a structure recognized as a privileged pharmacophore in the design of potent enzyme inhibitors . Recent scientific literature highlights that analogous triazolopyridazine derivatives exhibit significant potential as targeted anticancer agents. Specifically, such compounds have been designed and synthesized as powerful dual inhibitors of key oncogenic kinases, including c-Met and Pim-1 . Inhibition of these kinase targets is a validated strategy for suppressing tumor cell proliferation, inducing apoptosis (programmed cell death), and overcoming drug resistance . The structural motif of this compound suggests it is a valuable intermediate for researchers developing and optimizing multi-targeted kinase inhibitors. It is intended for use in biochemical assays, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies in an academic or industrial research setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c1-4-10-13(5-1)8-3-2-7-11-9-6-14(7)12-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWVHJCBUBPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by further cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The structural framework of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole allows for modifications that can enhance its pharmacological properties. The triazole and pyridazine moieties are known to contribute to a range of biological activities.

Anticancer Activity

Several studies have demonstrated the potential of this compound as an anticancer agent. For instance, derivatives of triazolo-pyridazine have shown selective inhibition against various cancer-related kinases. A notable example includes the compound PF-04217903, which exhibited potent inhibition of c-Met kinases with an IC50 value as low as 0.005 µM. This compound has been evaluated in preclinical trials for treating non-small cell lung cancer and other malignancies .

Antimicrobial Properties

Research has indicated that compounds containing the triazolo-pyridazine structure possess significant antimicrobial activity. These compounds have been tested against a range of bacterial strains and have shown promising results in inhibiting bacterial growth, making them candidates for developing new antibiotics .

The biological activities of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole extend beyond anticancer and antimicrobial effects.

Anti-inflammatory Effects

Studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This potential makes it a candidate for treating inflammatory diseases, although further research is needed to elucidate the specific mechanisms involved .

Neuroprotective Effects

Recent investigations have explored the neuroprotective capabilities of triazolo-pyridazine derivatives in models of neurodegenerative diseases. These compounds may protect neuronal cells from apoptosis and oxidative stress, indicating their potential utility in conditions such as Alzheimer’s disease and Huntington's disease .

Case Study: Development of c-Met Inhibitors

A series of studies focused on developing selective c-Met inhibitors led to the synthesis of various triazolo-pyridazine derivatives. One such derivative was evaluated in vitro and demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .

Case Study: Antimicrobial Screening

In a comprehensive screening of novel antimicrobial agents, several derivatives of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole were tested against multi-drug resistant bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics, highlighting their therapeutic potential in combating resistant infections .

Data Table: Summary of Applications

Application AreaActivity TypeExamples/References
AnticancerKinase InhibitionPF-04217903 (IC50 = 0.005 µM) ,
AntimicrobialBacterial InhibitionVarious derivatives effective against resistant strains ,
Anti-inflammatoryModulation of pathwaysPotential candidates for inflammatory diseases
NeuroprotectiveProtection against apoptosisStudies on neurodegenerative models

Mechanism of Action

The mechanism of action of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

  • PF-4254644 : This c-Met inhibitor incorporates a 1-methyl-1H-pyrazol-4-yl group on the triazolo-pyridazine core. The methyl group enhances metabolic stability compared to unsubstituted pyrazole analogs, contributing to its high potency (IC₅₀ < 1 nM) and selectivity .
  • Vebreltinib : Features a 1-cyclopropyl-1H-pyrazol-4-yl substituent. The cyclopropyl group improves lipophilicity and pharmacokinetic properties, enabling blood-brain barrier penetration in preclinical models .
  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine : The phenyl and dimethylpyrazole groups confer moderate antiproliferative activity (IC₅₀ = 8–15 µM) against endothelial cells, though less potent than PF-4254644 .

Core Modifications and Isomerization

  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives : Isomerization under acidic or thermal conditions alters ring geometry, reducing binding affinity to kinase targets (e.g., c-Met inhibition drops by >50% post-isomerization) .
  • Benzamidine vs. Triazolo-Pyridazine Derivatives : Replacing benzamidine with the triazolo-pyridazine moiety in thrombin inhibitors abolishes anticoagulant activity (IC₅₀ > 100 µM) but introduces antiproliferative effects in esterified forms (IC₅₀ = 2–5 µM) .

Pharmacokinetic and Metabolic Stability

  • PF-4254644 : Demonstrates favorable metabolic stability (t₁/₂ = 6.2 hours in human hepatocytes) due to steric shielding of the triazolo-pyridazine core by the methylpyrazole group .
  • 6-[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethyl-quinolines: Susceptible to CYP3A4-mediated oxidation, leading to rapid clearance (t₁/₂ = 1.3 hours) .
  • Acetohydrazide Derivatives (6a,b) : Polar acetohydrazide substituents improve aqueous solubility (logP = 1.2 vs. 2.8 for methylpyrazole analogs) but reduce cell permeability .

Key Research Findings

Substituent-Driven Selectivity : Bulky substituents (e.g., cyclopropyl in vebreltinib) enhance kinase selectivity by occupying hydrophobic pockets in c-Met’s ATP-binding site .

Metabolic Trade-offs : Polar groups (e.g., acetohydrazide) improve solubility but increase susceptibility to enzymatic degradation, limiting in vivo efficacy .

Activity Switching : Structural modifications can shift pharmacological profiles (e.g., from anticoagulant to antiproliferative) .

Biological Activity

The compound 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

  • Chemical Formula : C₉H₈N₄
  • Molecular Weight : 176.19 g/mol
  • IUPAC Name : 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole
  • Structure : The compound features a triazole ring fused with a pyridazine moiety and is characterized by its unique heterocyclic structure.

Synthesis

The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole and triazole rings.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave irradiation during the synthesis process.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds containing the triazolo-pyrazole structure have shown antiproliferative effects against various cancer cell lines including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases and enzymes involved in cancer cell proliferation and survival.
CompoundCell LineIC₅₀ (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

Anti-inflammatory Activity

Several studies have reported that pyrazole derivatives possess anti-inflammatory effects:

  • Cytokine Inhibition : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Model Systems : In vivo studies using carrageenan-induced edema models have shown promising results comparable to standard anti-inflammatory drugs like indomethacin.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad Spectrum : Compounds have shown activity against various bacterial strains including E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited potent anticancer activity against multiple cancer cell lines. The compound with the highest efficacy was identified as having an IC₅₀ value significantly lower than that of established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory potential of pyrazole derivatives, one compound reduced inflammation markers by over 75% in animal models when compared to a placebo group.

Q & A

Q. What are the established synthetic pathways for 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves multi-step heterocyclic annulation. A common approach includes:

  • Step 1 : Condensation of diethyl oxalate with a ketone (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form a β-ketoester intermediate .
  • Step 2 : Cyclization with hydrazine hydrate to generate the pyrazole core .
  • Step 3 : Formation of the triazolo-pyridazine system via thiadiazole ring closure using phosphorus oxychloride and carboxylic acids . Intermediates are characterized via 1H NMR (for functional group analysis), HPLC (purity >95%), and elemental analysis (deviation <0.4% for C, H, N) .

Q. How can researchers validate the structural integrity of the compound during synthesis?

Key methods include:

  • 1H NMR : Assign peaks for pyrazole (δ 6.5–7.8 ppm) and triazolo-pyridazine protons (δ 8.1–8.9 ppm) .
  • Infrared spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Contradiction analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
  • Byproduct identification : Employ LC-MS/MS or preparative TLC to isolate impurities, followed by X-ray crystallography for ambiguous structures .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. How can molecular docking guide the prediction of biological activity for this compound?

  • Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
  • Protocol :

Prepare ligand (compound) and receptor (3LD6) files using AutoDock Tools.

Run docking simulations with Lamarckian GA (population size: 150, iterations: 2.5×10⁶).

Analyze binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) and hydrogen-bonding patterns .

Q. What reaction conditions optimize yield in triazolo-pyridazine ring closure?

  • Critical factors :
  • Solvent : Anhydrous POCl₃ (acts as solvent and dehydrating agent) .
  • Temperature : 90–100°C for 6–8 hours to ensure complete cyclization .
  • Catalyst : No external catalyst required, but stoichiometric POCl₃ enhances electrophilic substitution .
    • Yield improvement : Use microwave-assisted synthesis (30 minutes, 120°C) to reduce side reactions .

Q. How do researchers address isomerization or tautomerism in the triazolo-pyridazine system?

  • Isomer tracking : Monitor via TLC (silica gel, ethyl acetate/hexane) and DSC (distinct melting points for isomers) .
  • Stabilization : Use bulky substituents (e.g., 4-methoxyphenyl) to sterically hinder tautomerization .

Methodological & Safety Considerations

Q. What analytical methods ensure batch-to-batch consistency in academic-scale synthesis?

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ±0.2 min indicates consistency .
  • Karl Fischer titration : Control moisture content (<0.1% for hygroscopic intermediates) .

Q. What safety protocols are critical when handling reactive intermediates (e.g., hydrazine derivatives)?

  • Hydrazine hydrate : Use in a fume hood with PPE (nitrile gloves, face shield); neutralize spills with 10% acetic acid .
  • POCl₃ : Store under argon; quench excess reagent with ice-cold sodium bicarbonate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.